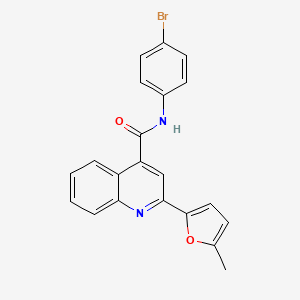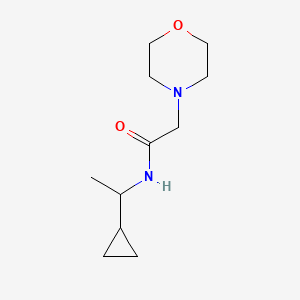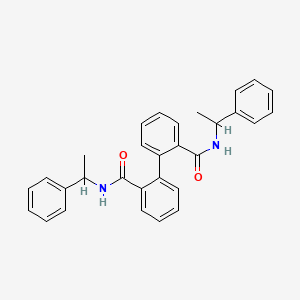
N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of quinolinecarboxamide derivatives and is known for its unique chemical structure and properties.
作用机制
The mechanism of action of N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation and oxidative stress in various animal models.
实验室实验的优点和局限性
One of the major advantages of using N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide in lab experiments is its unique chemical structure and properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. One possible direction is to further investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is to explore its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to enhance its usability in various experimental setups.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit significant biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. Further research is needed to fully understand its mechanism of action and explore its potential applications in various diseases.
合成方法
The synthesis of N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide involves the reaction of 4-bromoaniline with 5-methyl-2-furancarboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with 2-chloro-4,6-dimethoxyquinoline to obtain the final product.
科学研究应用
N-(4-bromophenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit significant biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
属性
IUPAC Name |
N-(4-bromophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-6-11-20(26-13)19-12-17(16-4-2-3-5-18(16)24-19)21(25)23-15-9-7-14(22)8-10-15/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGORDQCHNVMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5010551.png)
![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
methyl]phosphonate](/img/structure/B5010582.png)

![1-{2-[4-(4,6-dimethoxy-2-pyrimidinyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5010595.png)
![2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5010601.png)




![2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5010639.png)
